1'-Fmocamino-ferrocene-1-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bioorganometallic Chemistry

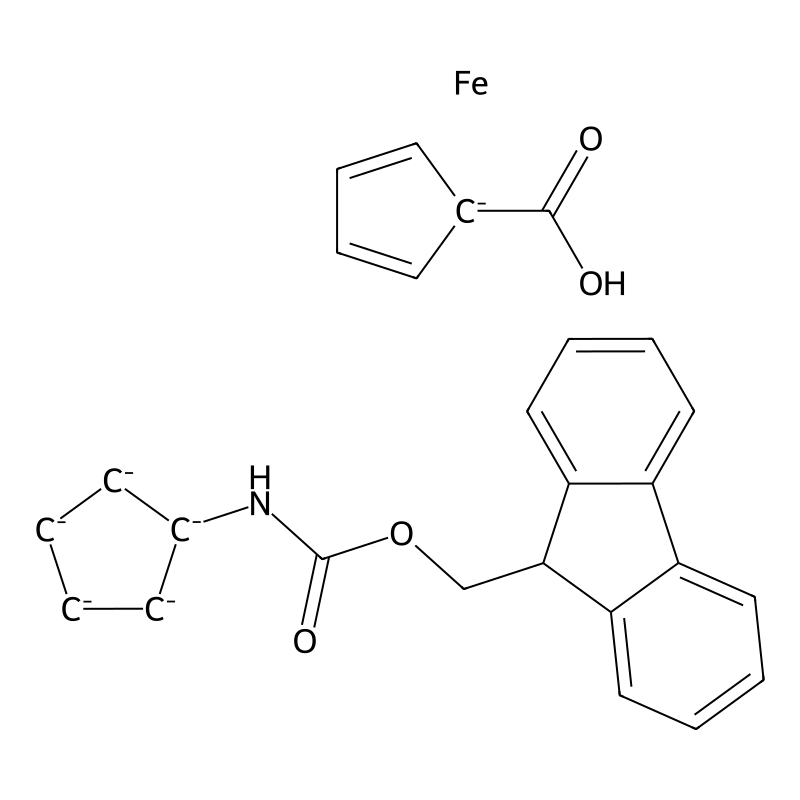

Fmoc-Fc-COOH combines a ferrocenyl moiety (iron sandwiched between two cyclopentadienyl rings) with a biocompatible Fmoc (fluorenylmethoxycarbonyl) protecting group and a carboxylic acid. This structure allows researchers to study how the presence of ferrocene affects the biological properties of molecules. Ferrocene is known for its unique redox properties and may influence interactions with biomolecules or cellular processes.

Drug Delivery Systems

The Fmoc group can be used to attach Fmoc-Fc-COOH to other molecules, potentially creating new drug conjugates. The ferrocene unit could serve various purposes in such conjugates. For instance, it might act as a linker or spacer between the drug and a targeting moiety, improve the drug's solubility or stability, or even offer theranostic functionalities (combining therapeutic and diagnostic applications) [].

Biosensors

The electroactivity of ferrocene makes it a valuable component in biosensor design. Fmoc-Fc-COOH could potentially be incorporated into biosensing platforms for the detection of biomolecules or cellular events. The Fmoc group might aid in surface immobilization or biocompatibility of the sensor.

1'-Fmocamino-ferrocene-1-carboxylic acid is a complex organometallic compound characterized by its unique structure, which integrates a ferrocene core with functional groups that enhance its chemical properties. The ferrocene structure consists of two cyclopentadienyl rings coordinated to a central iron atom, forming a sandwich-like configuration. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group and a carboxylic acid functional group contributes to its versatility in

- Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.

- Reduction: The carboxylic acid group can be converted into alcohols or aldehydes.

- Substitution: The Fmoc group can be removed under basic conditions, exposing the amino group for further functionalization.

Common Reagents and Conditions- Oxidation: Ferric chloride or ceric ammonium nitrate can be utilized as oxidizing agents.

- Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

- Substitution: Piperidine in dimethylformamide is typically used for the removal of the Fmoc group.

Major Products Formed- Oxidation: Formation of ferrocenium salts.

- Reduction: Generation of ferrocene alcohols or aldehydes.

- Substitution: Exposure of the amino group for further derivatization.

- Oxidation: Formation of ferrocenium salts.

- Reduction: Generation of ferrocene alcohols or aldehydes.

- Substitution: Exposure of the amino group for further derivatization.

Research indicates that 1'-Fmocamino-ferrocene-1-carboxylic acid exhibits potential biological activity. It has been investigated for its role in drug delivery systems and as a therapeutic agent. Its ability to form bio-conjugates makes it useful in studying biological interactions, particularly in cancer research. For example, derivatives have shown varying degrees of cytotoxicity against cancer cell lines such as MCF-7 and HeLa, with some compounds demonstrating significant growth inhibition .

The synthesis of 1'-Fmocamino-ferrocene-1-carboxylic acid typically involves several key steps:

- Ferrocene Functionalization: The ferrocene core is first modified to introduce an amino group, often through nitration followed by reduction to yield aminoferrocene.

- Fmoc Protection: The amino group is then protected using the Fmoc group by reacting aminoferrocene with Fmoc chloride in the presence of a base like triethylamine.

- Carboxylation: Finally, the carboxylic acid group is introduced via reactions with carbon dioxide under specific conditions (high pressure and temperature) or other methods .

1'-Fmocamino-ferrocene-1-carboxylic acid has diverse applications across various fields:

- Chemistry: Serves as a building block for synthesizing complex organometallic compounds.

- Biology: Used in developing bio-conjugates and probes for studying biological interactions.

- Medicine: Explored for its potential in drug delivery systems and therapeutic applications.

- Industry: Employed in producing advanced materials and as catalysts in

The interaction studies involving 1'-Fmocamino-ferrocene-1-carboxylic acid focus on its ability to form complexes with biological targets. These studies often utilize spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and circular dichroism (CD) spectroscopy to analyze conformational changes and binding interactions. The compound's unique structure allows it to participate in intramolecular hydrogen bonding, which is crucial for its biological function .

Several compounds share structural similarities with 1'-Fmocamino-ferrocene-1-carboxylic acid, each exhibiting unique properties:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| Aminoferrocene | Lacks Fmoc and carboxylic acid groups | Less versatile than 1'-Fmocamino-ferrocene-1-carboxylic acid |

| Fmoc-Protected Aminoferrocene | Similar to 1'-Fmocamino-ferrocene but lacks carboxylic acid | Limited functionalization potential |

| Ferrocene Carboxylic Acid | Contains carboxylic acid but no amino or Fmoc groups | Limited versatility compared to 1'-Fmocamino-ferrocene-1-carboxylic acid |

The uniqueness of 1'-Fmocamino-ferrocene-1-carboxylic acid lies in its combination of the ferrocene core with both the Fmoc-protected amino group and the carboxylic acid group, making it a versatile platform for various applications in chemistry and biology.